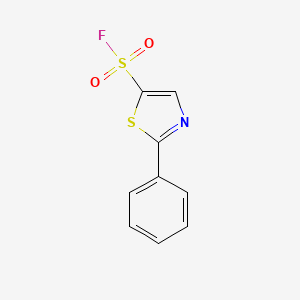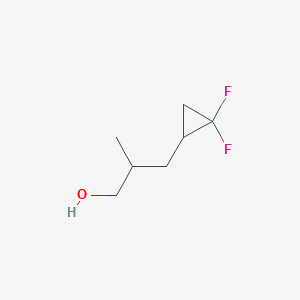
3-(2,2-Difluorocyclopropyl)-2-methylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2-Difluorocyclopropyl)-2-methylpropan-1-ol, also known as DFCP, is a cyclopropane-containing alcohol that has gained significant attention in the field of synthetic organic chemistry due to its unique structural and chemical properties.
Mechanism of Action
The mechanism of action of 3-(2,2-Difluorocyclopropyl)-2-methylpropan-1-ol is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in cancer cell growth and proliferation. 3-(2,2-Difluorocyclopropyl)-2-methylpropan-1-ol has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells.
Biochemical and Physiological Effects:
3-(2,2-Difluorocyclopropyl)-2-methylpropan-1-ol has been shown to have a number of biochemical and physiological effects, including the modulation of gene expression, the inhibition of protein synthesis, and the disruption of cellular signaling pathways. In addition, 3-(2,2-Difluorocyclopropyl)-2-methylpropan-1-ol has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its anticancer activity.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 3-(2,2-Difluorocyclopropyl)-2-methylpropan-1-ol in lab experiments is its unique structural and chemical properties, which make it a versatile building block for the synthesis of complex molecules. However, 3-(2,2-Difluorocyclopropyl)-2-methylpropan-1-ol is also highly reactive and can be difficult to handle, which can limit its use in certain applications.
Future Directions
There are a number of future directions for research involving 3-(2,2-Difluorocyclopropyl)-2-methylpropan-1-ol, including the development of new drugs and materials, the optimization of synthetic routes, and the elucidation of its mechanism of action. One promising area of research is the development of 3-(2,2-Difluorocyclopropyl)-2-methylpropan-1-ol-based drugs for the treatment of cancer and other diseases. In addition, the use of 3-(2,2-Difluorocyclopropyl)-2-methylpropan-1-ol in the synthesis of novel materials and catalysts may have important applications in the fields of materials science and catalysis.
Synthesis Methods
The synthesis of 3-(2,2-Difluorocyclopropyl)-2-methylpropan-1-ol can be achieved through a multi-step process starting from commercially available starting materials. The first step involves the formation of a cyclopropane ring by reacting 2,2-difluoroethylamine with ethyl diazoacetate. The resulting cyclopropane-containing compound is then converted to 3-(2,2-Difluorocyclopropyl)-2-methylpropan-1-ol through a series of reactions involving Grignard reagents and acid-catalyzed dehydration.
Scientific Research Applications
3-(2,2-Difluorocyclopropyl)-2-methylpropan-1-ol has been used in various scientific research applications, including the development of new drugs, catalysts, and materials. One of the most promising applications of 3-(2,2-Difluorocyclopropyl)-2-methylpropan-1-ol is in the field of medicinal chemistry, where it has been shown to exhibit potent anticancer activity against a variety of cancer cell lines. 3-(2,2-Difluorocyclopropyl)-2-methylpropan-1-ol has also been used as a chiral building block in the synthesis of complex natural products and pharmaceuticals.
properties
IUPAC Name |
3-(2,2-difluorocyclopropyl)-2-methylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2O/c1-5(4-10)2-6-3-7(6,8)9/h5-6,10H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUSOLXDRBJOMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CC1(F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2-Difluorocyclopropyl)-2-methylpropan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-allyl-4-(1-(naphthalen-2-ylmethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2780298.png)
![5-ethoxy-6-ethyl-1-methyl-3-(prop-2-yn-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2780299.png)

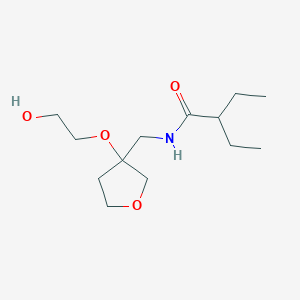
![2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2780305.png)
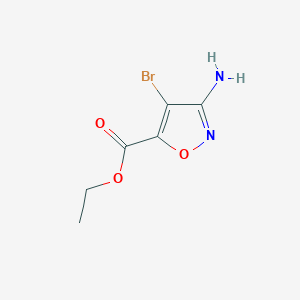
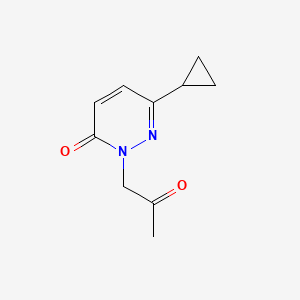
![2-(2-methoxy-4-methylphenoxy)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2780310.png)
![methyl {[4-(3-nitrophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B2780311.png)
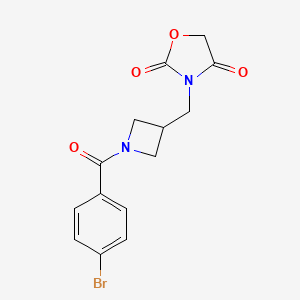
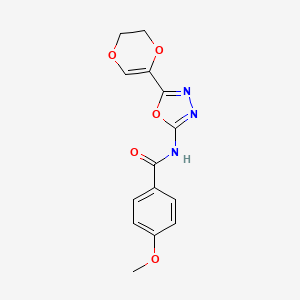
![Spiro[cyclobutane-1,2'-thiochroman]-4'-one 1',1'-dioxide](/img/structure/B2780315.png)
![5-Bromo-2-[(2-fluorophenyl)sulfanyl]pyridine](/img/structure/B2780317.png)
